molecular formula C16H19BN2O2 B1463296 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 1319255-85-0

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B1463296
CAS No.: 1319255-85-0
M. Wt: 282.1 g/mol
InChI Key: QJCUCOACPIRJPV-UHFFFAOYSA-N
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Description

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is an organic compound with borate and sulfonamide groups . It is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology . It is used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In addition to treating tumors and microbial infections, they can also be used to treat anticancer drugs .


Synthesis Analysis

The synthesis of this compound can be achieved through nucleophilic and amidation reactions .


Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .

Scientific Research Applications

Synthesis and Characterization

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine and related compounds are primarily used as intermediates in organic synthesis. For instance, these boric acid ester intermediates with benzene rings are synthesized through multi-step substitution reactions. Their structures are elucidated using various spectroscopic techniques, including FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. These methods confirm the molecular structures, which are further validated through density functional theory (DFT) calculations. Such studies not only confirm the synthesized compounds' structures but also investigate their molecular electrostatic potential and frontier molecular orbitals, revealing important physicochemical properties (Huang et al., 2021).

Advanced Material Applications

The pyrimidine derivatives, including this compound, have found applications in the development of new materials. For example, pyrimidine-based compounds are highlighted for their potential in nonlinear optics (NLO) fields due to their promising applications in medicine and advanced material science. Research focusing on thiopyrimidine derivatives demonstrates their structural and electronic properties, which are conducive to high NLO activity. Such compounds are recommended for optoelectronic applications, highlighting the versatility of pyrimidine derivatives in material science (Hussain et al., 2020).

Antimicrobial and Biological Activities

Several pyrimidine derivatives, including those structurally related to this compound, have been synthesized and evaluated for their biological activities. Research in this area focuses on the synthesis of novel compounds and their antimicrobial activities against various bacterial and fungal strains. These studies aim to identify potential new therapeutic agents, leveraging the inherent biological activity of pyrimidine cores. The findings from these investigations highlight the significant antimicrobial potential of pyrimidine derivatives, positioning them as candidates for further drug development (Mallikarjunaswamy et al., 2013).

Properties

IUPAC Name

2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)13-10-18-14(19-11-13)12-8-6-5-7-9-12/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCUCOACPIRJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1319255-85-0
Record name 2-phenyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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